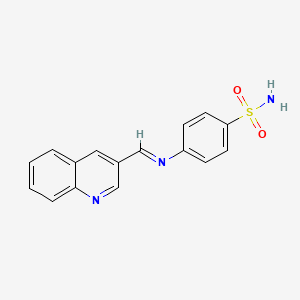
1-Ethyl-2-methyl-7-phenylpurin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-methyl-7-phenylpurin-6-one is a chemical compound with the molecular formula C14H14N4O. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes an ethyl group, a methyl group, and a phenyl group attached to the purine ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 1-ethyl-2-methyl-7-phenylpurin-6-one involves several steps. One common method includes the alkylation of 2-methyl-7-phenylpurin-6-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Análisis De Reacciones Químicas
1-Ethyl-2-methyl-7-phenylpurin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the purine ring. Common reagents for these reactions include halides and amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-2-methyl-7-phenylpurin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Mecanismo De Acción
The mechanism of action of 1-ethyl-2-methyl-7-phenylpurin-6-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways within cells. The exact molecular targets and pathways depend on the specific context of its use, such as its role in drug development or biological studies .
Comparación Con Compuestos Similares
1-Ethyl-2-methyl-7-phenylpurin-6-one can be compared with other similar compounds, such as:
1-Methyl-2-ethyl-7-phenylpurin-6-one: Similar structure but with different alkyl group positions.
1-Ethyl-2-methyl-7-(4-methylphenyl)purin-6-one: Similar structure with an additional methyl group on the phenyl ring.
1-Ethyl-2-methyl-7-(4-chlorophenyl)purin-6-one: Similar structure with a chlorine substituent on the phenyl ring.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions on the purine ring, which can influence its chemical and biological properties .
Propiedades
Número CAS |
83325-05-7 |
|---|---|
Fórmula molecular |
C14H14N4O |
Peso molecular |
254.29 g/mol |
Nombre IUPAC |
1-ethyl-2-methyl-7-phenylpurin-6-one |
InChI |
InChI=1S/C14H14N4O/c1-3-17-10(2)16-13-12(14(17)19)18(9-15-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
Clave InChI |
LCITZANDRGABDU-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NC2=C(C1=O)N(C=N2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14005145.png)

![O-propan-2-yl [2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]sulfanylmethanethioate](/img/structure/B14005161.png)

![3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide](/img/structure/B14005173.png)
![6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14005184.png)

![3-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14005203.png)




![Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-](/img/structure/B14005216.png)
